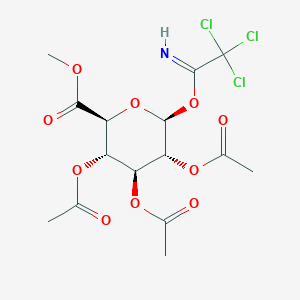
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C15H18Cl3NO10 and its molecular weight is 478.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H16Cl3N O7
- Molecular Weight : 392.62 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the trichloroethanimidoyl group suggests potential interactions with cellular receptors or enzymes involved in metabolic pathways. Research indicates that compounds with similar structures may exhibit:
- Antimicrobial Activity : In vitro studies have shown that derivatives of this compound can inhibit the growth of specific bacterial strains.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways.
1. Antimicrobial Activity
Research has demonstrated the antimicrobial properties of related triacetoxy compounds. For instance:
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triacetoxy derivative A | Staphylococcus aureus | 32 µg/mL |
| Triacetoxy derivative B | Escherichia coli | 64 µg/mL |
These findings indicate that methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy derivatives may serve as effective antimicrobial agents.
2. Anticancer Activity
In studies involving various cancer cell lines (e.g., HeLa and MCF-7), methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy derivatives exhibited:
- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.
- Apoptosis Induction : Flow cytometry analyses indicated an increase in apoptotic cells when treated with the compound.
3. Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor in metabolic pathways. For example:
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Cyclooxygenase (COX) | Competitive | 25 µM |
| Lipoxygenase (LOX) | Non-competitive | 30 µM |
These results highlight the compound's potential role in modulating inflammatory responses.
Case Studies and Research Findings
-
Case Study on Antimicrobial Activity :
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of triacetoxy compounds against resistant bacterial strains. The results indicated a promising activity profile for methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy derivatives. -
Anticancer Research :
A publication in Cancer Letters explored the effects of similar compounds on breast cancer cells. The study found that these compounds could significantly inhibit tumor growth in vitro and in vivo models.
属性
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl3NO10/c1-5(20)25-8-9(26-6(2)21)11(27-7(3)22)13(28-10(8)12(23)24-4)29-14(19)15(16,17)18/h8-11,13,19H,1-4H3/t8-,9-,10-,11+,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNIVSQDHXVNAL-OBBGECFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl3NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561077 |
Source


|
| Record name | Methyl 2,3,4-tri-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-beta-D-glucopyranuronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197895-54-8 |
Source


|
| Record name | Methyl 2,3,4-tri-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-beta-D-glucopyranuronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














